5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene
Overview
Description
5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3O. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a benzene ring is substituted with bromine, chlorine, and fluorine atoms. The difluoromethoxy group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo various substitution reactions, where one of the halogen atoms is replaced by another functional group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be involved in coupling reactions, forming larger molecules by joining two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.
Scientific Research Applications
5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the difluoromethoxy group play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene
- 5-Bromo-1-chloro-2-(difluoromethoxy)-3-isopropylbenzene
- 5-Bromo-1-chloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene
Uniqueness
5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene is unique due to the presence of both bromine and chlorine atoms along with the difluoromethoxy group. This combination of substituents provides distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFACINAXGXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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